![molecular formula C36H58N8O3 B12355328 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one
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Overview
Description
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves several steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazatricyclo derivatives and piperidine-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
The uniqueness of 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C36H58N8O3 |
---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
2-cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one |
InChI |
InChI=1S/C36H58N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h13-14,23,26-28,30-31,33,36-39H,4-12,15-22,24H2,1-3H3 |
InChI Key |
DPRFJXVTDCWALT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4NCC5C(N4)N(C6CCCCC6C(=O)N5C)C7CCCC7 |
Origin of Product |
United States |
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